molecular formula C8H9N3O3 B7468969 2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid

2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid

Cat. No. B7468969
M. Wt: 195.18 g/mol
InChI Key: LFFFMUXKVYQVHA-UHFFFAOYSA-N
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Description

2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a derivative of pyrazine-2-carboxylic acid and is used as a building block for the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid is not fully understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with various electrophilic reagents. This compound is also known to form hydrogen bonds with other molecules, which can affect its reactivity and selectivity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains. In addition, this compound has been shown to have neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions related to 2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections. This compound can also be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by reacting pyrazine-2-carboxylic acid with N-methylglycine in the presence of a coupling agent. This compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. This compound exhibits various biochemical and physiological effects and has potential applications in the development of new drugs and materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid can be synthesized by reacting pyrazine-2-carboxylic acid with N-methylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction yields this compound as a white crystalline powder with a purity of up to 98%.

Scientific Research Applications

2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is used as a building block for the synthesis of various compounds such as amino acids, peptides, and heterocyclic compounds. This compound is also used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-[methyl(pyrazine-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(5-7(12)13)8(14)6-4-9-2-3-10-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFFMUXKVYQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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